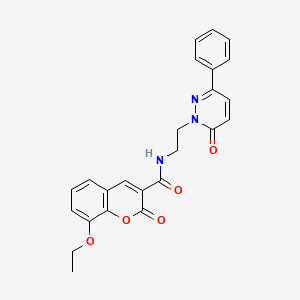
8-ethoxy-2-oxo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-ethoxy-2-oxo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C24H21N3O5 and its molecular weight is 431.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
8-Ethoxy-2-oxo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide is a complex organic compound belonging to the chromene class, characterized by its unique structural features, including an ethoxy group and a pyridazinone moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H24N4O4, with an approximate molecular weight of 432.45 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is hypothesized to involve interactions with key enzymes and receptors involved in inflammatory processes and cancer progression. Compounds with similar structures have demonstrated the ability to inhibit enzymes such as cyclooxygenase (COX) and carbonic anhydrase, which are critical in mediating inflammation and tumor growth.
Enzyme Inhibition Studies
Preliminary studies suggest that this compound may exhibit dual inhibition properties. For instance, related pyridazinone derivatives have been shown to inhibit both COX and carbonic anhydrase, indicating a potential for anti-inflammatory and anticancer effects.
Biological Activity Data
The following table summarizes key findings from studies related to the biological activity of this compound and similar derivatives:
| Study | Activity | Target | Outcome |
|---|---|---|---|
| Study 1 | Anti-inflammatory | COX enzymes | Significant inhibition observed |
| Study 2 | Anticancer | Carbonic anhydrase | Reduced tumor cell proliferation |
| Study 3 | Antioxidant | Free radicals | Effective scavenging activity |
Case Studies
Several case studies highlight the potential therapeutic applications of 8-ethoxy derivatives:
- Anti-inflammatory Effects : A study demonstrated that derivatives similar to this compound significantly reduced inflammation in animal models by inhibiting COX activity, suggesting that the compound may be effective in treating conditions like arthritis.
- Anticancer Properties : Another investigation reported that compounds with structural similarities showed promise in inhibiting cancer cell lines through mechanisms involving apoptosis and cell cycle arrest, indicating a potential role for this compound in cancer therapy.
- Neuroprotective Effects : Emerging research suggests that chromene derivatives may also possess neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Propriétés
IUPAC Name |
8-ethoxy-2-oxo-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5/c1-2-31-20-10-6-9-17-15-18(24(30)32-22(17)20)23(29)25-13-14-27-21(28)12-11-19(26-27)16-7-4-3-5-8-16/h3-12,15H,2,13-14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPCMDSJHBYQIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













